

An In-Depth Technical Guide to Methyl 2,4-dioxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2,4-dioxopiperidine-3-carboxylate

Cat. No.: B057197

[Get Quote](#)

A Foundational Scaffold for Advanced Drug Discovery and Synthesis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of **Methyl 2,4-dioxopiperidine-3-carboxylate**. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles, empowering researchers to leverage this versatile molecule in their work.

Executive Summary: The Strategic Value of a Privileged Scaffold

The piperidine-2,4-dione ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] **Methyl 2,4-dioxopiperidine-3-carboxylate** represents a foundational building block within this class. Its defining feature is the β -keto ester functionality within the piperidine ring, which provides a rich platform for a diverse array of chemical modifications. Understanding the fundamental properties and reactivity of this molecule is paramount for its effective utilization in the synthesis of novel chemical entities with therapeutic potential.

Core Properties and Structural Elucidation

A thorough understanding of the physicochemical and structural properties is the bedrock of effective application.

Key Identifiers and Physicochemical Data

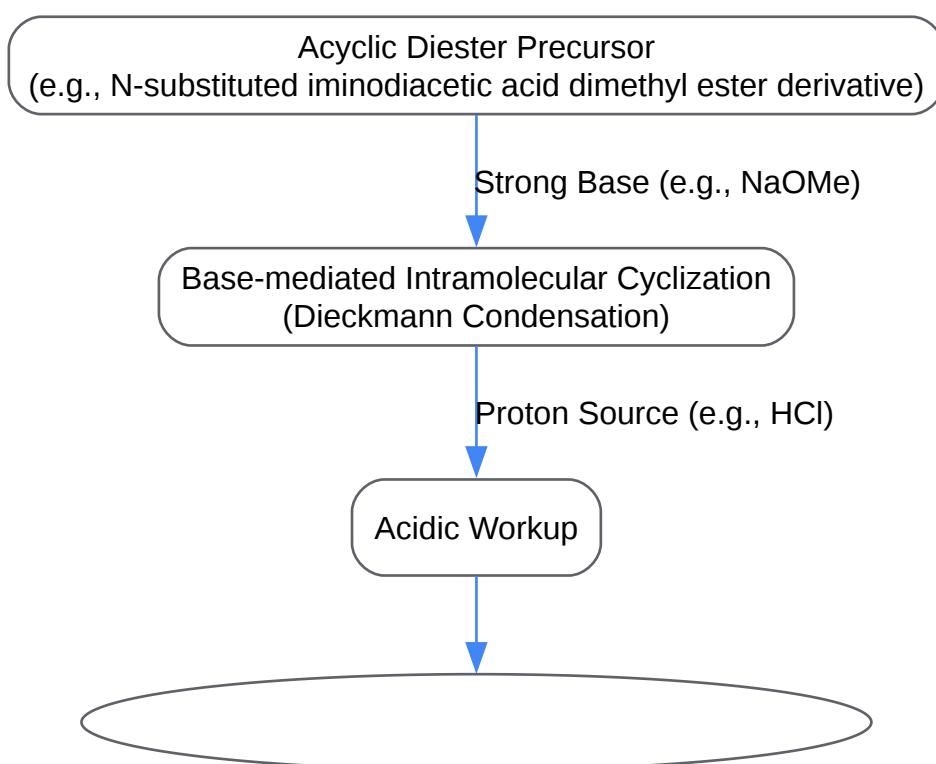
Property	Value	Source
IUPAC Name	methyl 2,4-dioxopiperidine-3-carboxylate	PubChem[4]
CAS Number	74730-43-1 / 67443-46-7 (See Note)	Chemical Vendors[1]
Molecular Formula	C ₇ H ₉ NO ₄	PubChem[4]
Molecular Weight	171.15 g/mol	PubChem[4]
Appearance	Solid (predicted/from vendors)	-
Solubility	Expected to be soluble in polar organic solvents like methanol, ethanol, and DMF.	General Chemical Principles

Note on CAS Numbers: There appears to be some ambiguity in publicly available databases regarding the definitive CAS number for this specific, unsubstituted structure. Researchers are advised to verify the CAS number associated with their starting materials.

Structural Analysis and Tautomerism

The structure of **Methyl 2,4-dioxopiperidine-3-carboxylate** is characterized by a six-membered piperidine ring containing two carbonyl groups at positions 2 and 4, and a methyl carboxylate group at position 3.

Caption: Chemical structure of **Methyl 2,4-dioxopiperidine-3-carboxylate**.


A critical feature of this molecule is the presence of an acidic proton on the carbon between the two carbonyl groups (the α -carbon of the β -keto ester system). This allows for the existence of enol tautomers, which are crucial to its reactivity.

Synthesis Pathway: The Dieckmann Condensation

The most logical and widely employed method for the synthesis of cyclic β -keto esters such as this is the Dieckmann condensation.^{[2][3][5][6][7]} This intramolecular Claisen condensation provides an efficient route to the piperidine-2,4-dione core.

Synthetic Workflow Overview

The overall strategy involves the base-mediated intramolecular cyclization of a suitable acyclic diester precursor.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis via Dieckmann Condensation.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is a representative, hypothetical procedure based on established principles of the Dieckmann condensation for related structures. Researchers must adapt and optimize this procedure based on their specific starting materials and laboratory conditions. A thorough literature search for the synthesis of the specific acyclic precursor is strongly recommended.

Materials:

- Dimethyl N-(2-(methoxycarbonyl)acetyl)glycinate (precursor)
- Sodium methoxide (NaOMe)
- Anhydrous Methanol (MeOH)
- Anhydrous Toluene
- Hydrochloric acid (HCl), 1M aqueous solution
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere.
- Precursor Addition: The acyclic diester precursor, dissolved in anhydrous toluene, is added dropwise to the stirred sodium methoxide solution at room temperature.
- Cyclization: Upon completion of the addition, the reaction mixture is heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Quenching and Neutralization: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow addition of 1M HCl until the solution is acidic (pH ~2-3).
- Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with water, then with brine.

- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validating System and Causality:

- Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the ester functional groups and the deactivation of the strong base.
- Strong Base: A strong base like sodium methoxide is required to deprotonate the α -carbon of one of the ester groups to generate the nucleophilic enolate necessary for the intramolecular attack.
- Acidic Workup: The final product exists as its enolate salt after cyclization. Acidification is necessary to protonate this enolate and yield the neutral β -keto ester.
- Purification: Recrystallization or chromatography is essential to remove unreacted starting material, byproducts from intermolecular condensation, and salts. The purity of the final product should be confirmed by melting point analysis and spectroscopic methods.

Reactivity and Applications in Drug Discovery

The synthetic utility of **Methyl 2,4-dioxopiperidine-3-carboxylate** stems from the reactivity of its β -keto ester moiety.

Key Reaction Pathways

- Alkylation: The acidic α -proton can be readily removed by a base to form an enolate, which can then be alkylated at the C3 position with a variety of electrophiles. This allows for the introduction of diverse substituents.
- N-Functionalization: The nitrogen atom of the piperidine ring can be alkylated or acylated, providing another point for structural diversification.
- Decarboxylation: The ester can be hydrolyzed to a carboxylic acid, which can then be decarboxylated upon heating to yield a 2,4-piperidinedione.

- Condensation Reactions: The carbonyl groups can undergo condensation reactions with various nucleophiles.

Role as a Building Block in Medicinal Chemistry

This molecule serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The ability to functionalize the molecule at multiple positions allows for the creation of libraries of compounds for screening against various biological targets. For instance, derivatives of piperidine-2,4-diones have been explored for their potential as analgesic agents.[\[8\]](#)[\[9\]](#)

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not readily available in public databases, the expected spectroscopic features can be predicted based on its structure.

Spectroscopy	Predicted Characteristic Features
¹ H NMR	<ul style="list-style-type: none">- A singlet for the methyl ester protons (~3.7 ppm).- Multiplets for the methylene protons of the piperidine ring.- A signal for the methine proton at C3.- A broad singlet for the N-H proton.
¹³ C NMR	<ul style="list-style-type: none">- Resonances for the two ketone carbonyl carbons (~190-210 ppm).- A resonance for the ester carbonyl carbon (~160-170 ppm).- A signal for the methoxy carbon of the ester (~50-60 ppm).- Signals for the carbons of the piperidine ring.
IR Spectroscopy	<ul style="list-style-type: none">- Strong C=O stretching bands for the ketones and the ester (in the range of 1650-1750 cm⁻¹).- An N-H stretching band (around 3200-3400 cm⁻¹).- C-H stretching and bending vibrations.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak ([M]⁺) at m/z = 171.05.- A peak for the protonated molecule ([M+H]⁺) at m/z = 172.06.[4]- Characteristic fragmentation patterns involving the loss of the methoxy group or the entire ester group.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be taken.

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.

Conclusion

Methyl 2,4-dioxopiperidine-3-carboxylate is a foundational building block with significant potential for the synthesis of complex heterocyclic compounds. Its value lies in the versatile reactivity of the β -keto ester functionality within the privileged piperidine-2,4-dione scaffold. While there is a need for more publicly available experimental data on this specific molecule, the established chemical principles outlined in this guide provide a solid framework for its synthesis and application in advanced drug discovery and development programs.

References

- No direct, comprehensive source for all required data.
- PubChem. (n.d.). **Methyl 2,4-dioxopiperidine-3-carboxylate**. National Center for Biotechnology Information.
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Wikipedia. (n.d.). Dieckmann condensation.
- Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization.
- Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
- PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate. National Center for Biotechnology Information.
- Ahmad, S., et al. (2021).
- ResearchGate. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations.
- Roglic, G. M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
- National Genomics Data Center. (n.d.). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations.
- PubMed. (1990).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 2,4-dioxopiperidin-3-carboxylate CAS#: 74730-43-1 [m.chemicalbook.com]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. PubChemLite - Methyl 2,4-dioxopiperidine-3-carboxylate (C7H9NO4) [pubchemlite.lcsb.uni.lu]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 2,4-dioxopiperidine-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057197#methyl-2-4-dioxopiperidine-3-carboxylate-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com